
L-(-)-Epinephrine-d3
Descripción general
Descripción
L-(-)-Epinephrine-d3, also known as deuterated epinephrine, is a synthetic derivative of the naturally occurring hormone and neurotransmitter epinephrine. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research. The deuterium labeling allows for the tracking and analysis of the compound’s behavior in biological systems without altering its chemical properties significantly.
Aplicaciones Científicas De Investigación
L-(-)-Epinephrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of epinephrine in various chemical environments.
Biology: Employed in metabolic studies to track the distribution and metabolism of epinephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of epinephrine in the human body. This helps in understanding the drug’s behavior and optimizing its therapeutic use.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of epinephrine-containing products.
Mecanismo De Acción
Target of Action
L-(-)-Epinephrine-d3, also known as adrenaline, primarily targets adrenergic receptors, which are a class of G protein-coupled receptors that are targets of the catecholamines . These receptors are divided into two main types: alpha and beta adrenergic receptors. Each type has several subtypes, and each subtype has its own role in the physiological response to adrenaline .
Mode of Action
This compound interacts with its targets, the adrenergic receptors, by binding to them and causing a conformational change. This change triggers a cascade of intracellular events that result in the physiological responses associated with adrenaline. For instance, the binding of adrenaline to beta-2 adrenergic receptors on smooth muscle cells leads to muscle relaxation, which results in bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. When adrenaline binds to a beta-adrenergic receptor, it activates a G protein, which then activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger within the cell. cAMP activates protein kinase A, which phosphorylates various target proteins, leading to the physiological effects of adrenaline .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic effect. After administration, adrenaline is rapidly absorbed and distributed throughout the body. It is metabolized primarily in the liver and other tissues by enzymes such as monoamine oxidase and catechol-O-methyltransferase. The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific adrenergic receptor subtype it interacts with. For example, activation of beta-1 adrenergic receptors in the heart increases heart rate and contractility, while activation of beta-2 receptors in the lungs causes bronchodilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action through drug-drug interactions. Additionally, physiological conditions such as pH and temperature can impact the stability of adrenaline. Furthermore, genetic factors can influence an individual’s response to adrenaline, as variations in the genes encoding adrenergic receptors can affect their function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-(-)-Epinephrine-d3 typically involves the incorporation of deuterium into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor molecule in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors designed for handling deuterium gas and ensuring the safety and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: L-(-)-Epinephrine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form adrenochrome and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxyphenylglycol using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxyphenylglycol.
Substitution: Halogenated epinephrine derivatives.
Comparación Con Compuestos Similares
L-(-)-Epinephrine: The non-deuterated form of the compound, which has similar pharmacological properties but lacks the deuterium labeling.
Norepinephrine: Another naturally occurring catecholamine with similar physiological effects but differing in its receptor affinity and metabolic pathways.
Isoproterenol: A synthetic catecholamine with a similar structure but different receptor selectivity, primarily used as a bronchodilator and cardiac stimulant.
Uniqueness: L-(-)-Epinephrine-d3 is unique due to its deuterium labeling, which allows for detailed tracking and analysis in scientific studies without significantly altering its chemical and pharmacological properties. This makes it a valuable tool in research applications where precise measurement and monitoring of epinephrine’s behavior are required.
Propiedades
IUPAC Name |
4-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-XYFUXNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678683 | |
| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217733-17-9 | |
| Record name | 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-(-)-Epinephrine-d3 is a deuterated form of L-Epinephrine, serving as an internal standard in this analytical method []. Internal standards are crucial for accurate quantification in LC-MS/MS as they account for variations during sample preparation and analysis. By using a stable isotope-labeled version, the internal standard behaves almost identically to the target analyte (L-Epinephrine) during the analysis but can be differentiated in the mass spectrometer due to its mass difference. This allows for more precise and reliable measurements of L-Epinephrine levels in plasma samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



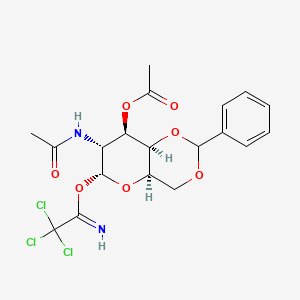

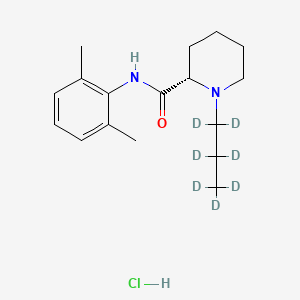
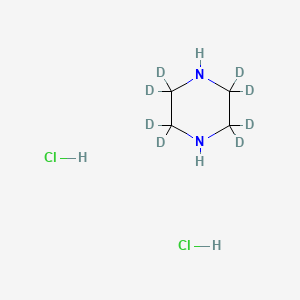
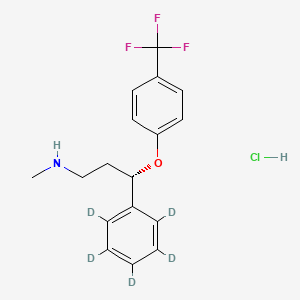
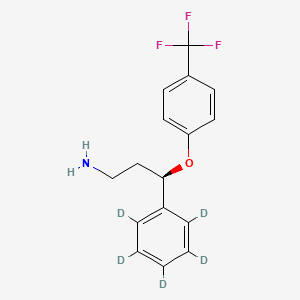
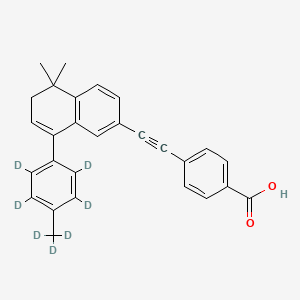
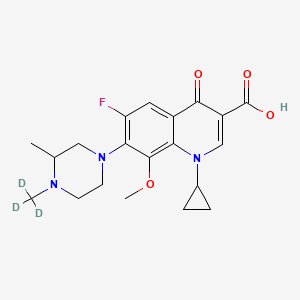

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)



